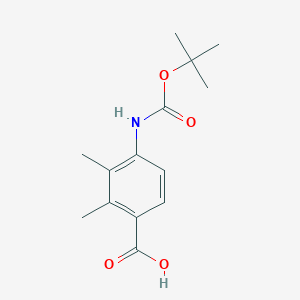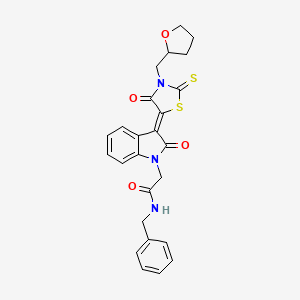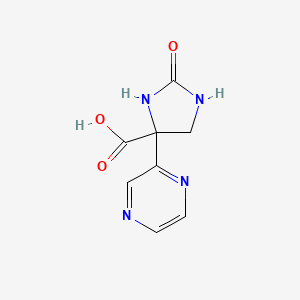![molecular formula C27H21N3O4S B2811637 2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 1023500-67-5](/img/structure/B2811637.png)
2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the core structures, such as the benzodioxole, pyridine, thiophene, and isoquinoline derivatives. These intermediates are then coupled through various reactions, including amide bond formation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings and heterocyclic structures can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its complex structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Research may focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, the compound’s properties could be leveraged for the development of new materials, such as polymers or coatings, with specific desired characteristics. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide
- 2-(1,3-benzodioxol-5-yl)-1-oxo-N-(pyridin-3-ylmethyl)-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide
- 2-(1,3-benzodioxol-5-yl)-1-oxo-N-(pyridin-2-ylmethyl)-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide
Uniqueness
The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide lies in its specific combination of functional groups and ring structures. This configuration provides distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-oxo-N-(pyridin-4-ylmethyl)-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c31-26(29-14-17-7-10-28-11-8-17)24-20-3-1-2-4-21(20)27(32)30(25(24)18-9-12-35-15-18)19-5-6-22-23(13-19)34-16-33-22/h1-13,15,24-25H,14,16H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREWFLWIRSOTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(C(C4=CC=CC=C4C3=O)C(=O)NCC5=CC=NC=C5)C6=CSC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2811554.png)



![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2811560.png)
![1-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2811561.png)
![N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2811562.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde](/img/structure/B2811563.png)

![1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2811568.png)

![7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2811573.png)


